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Compound of Interest

Compound Name:
2,7-Diazaspiro[4.4]nonan-1-one

hydrochloride

Cat. No.: B1441719 Get Quote

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer

precise three-dimensional orientation of functional groups is paramount. Spirocyclic systems,

characterized by two rings sharing a single atom, have emerged as particularly valuable

scaffolds. Their inherent conformational rigidity minimizes the entropic penalty upon binding to

a biological target, often leading to enhanced potency and selectivity. The 2,7-

diazaspiro[4.4]nonane framework, a bicyclic system containing two nitrogen atoms, represents

a versatile and sought-after core. This guide focuses on a key derivative, 2,7-
diazaspiro[4.4]nonan-1-one hydrochloride (CAS: 1203682-17-0), a lactam-containing

building block poised for significant applications in contemporary drug development, including

the synthesis of targeted protein degraders.

This document serves as a technical resource for researchers and drug development

professionals, providing a consolidated overview of the synthesis, properties, and strategic

applications of this important chemical entity.

Physicochemical and Structural Properties
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a stable, crystalline solid whose

hydrochloride salt form enhances its aqueous solubility and handling characteristics compared

to the free base.[1] This is a critical attribute for its use in both synthetic reactions and biological

assays.
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Property Value Source

IUPAC Name
2,7-diazaspiro[4.4]nonan-1-

one;hydrochloride
-

CAS Number 1203682-17-0 [2]

Molecular Formula C₇H₁₃ClN₂O [2]

Molecular Weight 176.64 g/mol [2]

Purity ≥97% [2]

The core structure features a pyrrolidine ring fused in a spiro fashion to a γ-lactam (a five-

membered cyclic amide). This arrangement imparts a well-defined three-dimensional geometry,

making it an ideal scaffold for presenting substituents in specific vectors for interaction with

protein binding pockets.

Synthesis and Mechanistic Considerations
While proprietary syntheses are common for commercial building blocks, a logical and efficient

synthetic route can be devised based on established methodologies for related

diazaspirocycles.[3] The key strategic step involves the intramolecular reductive cyclization of a

carefully designed acyclic precursor.

Proposed Synthetic Pathway
The synthesis hinges on the construction of a pyrrolidine ring bearing both a nitrile and an ester

group at the 3-position. The nitrile then serves as a precursor to the primary amine required for

the final lactam ring formation.
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Step 1: Precursor Synthesis

Step 2: Reductive Cyclization

Step 3: Deprotection & Salt Formation
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 Alkylation with
 Bromoacetonitrile 

2,7-Diazaspiro[4.4]nonan-1-one
(N-Protected)
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 Reductive Amination &
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2,7-Diazaspiro[4.4]nonan-1-one
(Free Base)

 Deprotection
 (e.g., H₂/Pd for Cbz) 

2,7-Diazaspiro[4.4]nonan-1-one HCl
(Final Product)

 HCl in Ether
 or Isopropanol 
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Caption: Proposed synthetic workflow for 2,7-diazaspiro[4.4]nonan-1-one hydrochloride.
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Causality Behind Experimental Choices:

N-Protection: The initial pyrrolidine nitrogen must be protected (e.g., with a Cbz or Boc

group) to prevent side reactions during the alkylation and reduction steps. The choice of

protecting group is critical; it must be stable to the reaction conditions and readily cleavable

at a later stage.

Reductive Cyclization: The use of a catalyst like Raney Nickel with hydrogen is a classic

method for reducing a nitrile to a primary amine.[3] Under these conditions, the newly formed

amine can spontaneously undergo intramolecular cyclization with the adjacent ester group to

form the thermodynamically stable five-membered lactam ring. This one-pot reduction and

cyclization is highly efficient.

Hydrochloride Salt Formation: The final free base is often an oil or a solid that may be

difficult to handle or purify. Conversion to the hydrochloride salt provides a stable, crystalline

solid with improved physical properties, which is standard practice for amine-containing

pharmaceutical intermediates.[1]

Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonan-1-one

To a solution of methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0

eq) in methanol, add a slurry of Raney Nickel (approx. 50% w/w) in an appropriate high-

pressure reaction vessel.

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

Pressurize the vessel with hydrogen gas to 50-100 psi.

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the

reaction progress by TLC or LC-MS.

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst,

washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude protected spiro-lactam,

which can be purified by silica gel chromatography.

Step 2: Synthesis of 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride

Dissolve the purified 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonan-1-one (1.0 eq) in a

minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

Add a solution of hydrochloric acid in ether or isopropanol (e.g., 2M HCl in diethyl ether, 1.5-

2.0 eq) dropwise while stirring at 0 °C.

A precipitate will typically form upon addition. Allow the mixture to stir for 1-2 hours at room

temperature.

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under

vacuum to yield 2,7-diazaspiro[4.4]nonan-1-one hydrochloride as a crystalline solid.

Spectroscopic Characterization (Expected)
A self-validating protocol requires confirmation of the molecular structure. While specific data is

proprietary to suppliers, the expected spectroscopic signatures are as follows:

¹H NMR: Resonances corresponding to the diastereotopic protons of the two five-membered

rings. Signals for the CH₂ groups adjacent to the nitrogen atoms would appear as complex

multiplets. The N-H protons of the lactam and the secondary amine hydrochloride would be

observable, with their chemical shifts dependent on the solvent.

¹³C NMR: A characteristic signal for the lactam carbonyl carbon (C=O) would be expected in

the range of 170-180 ppm. The spirocyclic carbon atom would also have a unique chemical

shift.

IR Spectroscopy: A strong absorption band corresponding to the lactam C=O stretch would

be prominent around 1680-1700 cm⁻¹. A broad absorption in the 2400-3200 cm⁻¹ region

would indicate the presence of the ammonium (N-H⁺) salt.

Mass Spectrometry (ESI+): The mass spectrum would show a parent ion corresponding to

the free base [M+H]⁺ at m/z 155.12.
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Commercial suppliers can typically provide this analytical data upon request for batch

verification.[4]

Applications in Medicinal Chemistry
The true value of 2,7-diazaspiro[4.4]nonan-1-one hydrochloride lies in its application as a

versatile building block for constructing more complex molecules with therapeutic potential.

Scaffold for Novel Therapeutics
The rigid diazaspiro[4.4]nonane core is an excellent starting point for creating libraries of

compounds for screening against various biological targets. The two distinct nitrogen atoms

(the lactam nitrogen and the secondary amine) provide orthogonal handles for chemical

modification, allowing for the systematic exploration of structure-activity relationships (SAR). Its

utility as an intermediate for drugs targeting neurological and cardiovascular diseases has been

noted.[1]

Core Component of KRAS Inhibitors
While not the exact same scaffold, the discovery of diazaspiro[3.5]nonane derivatives as

covalent inhibitors of the oncogenic protein KRAS G12C highlights the suitability of such

spirocyclic systems in modern oncology research.[5] These scaffolds serve to correctly orient

the reactive "warhead" (an acrylamide moiety) within the switch-II pocket of the KRAS protein.

The 2,7-diazaspiro[4.4]nonan-1-one core could be similarly employed to develop novel

inhibitors against KRAS or other challenging protein targets.

Building Block for Targeted Protein Degraders
(PROTACs)
Perhaps the most cutting-edge application for this molecule is in the field of targeted protein

degradation. The molecule is explicitly marketed as a "Protein Degrader Building Block".[2]

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent

degradation by the proteasome.

The 2,7-diazaspiro[4.4]nonan-1-one scaffold is an ideal component of the "linker" region that

connects the target-binding ligand (warhead) to the E3 ligase ligand.
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Caption: Role of the diazaspiro scaffold as a rigid linker in a PROTAC.

The rigidity of the spirocycle helps to control the distance and spatial orientation between the

two ends of the PROTAC, a critical parameter for optimizing ternary complex formation (Target-

PROTAC-E3 Ligase) and subsequent degradation efficiency.

Conclusion
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is more than just a chemical intermediate; it

is a sophisticated molecular tool designed to meet the challenges of modern drug discovery. Its

unique spirocyclic structure provides a rigid, three-dimensional framework that is highly

advantageous for designing potent and selective ligands. With clear applications as a core

scaffold for novel therapeutics and, most notably, as a linker component in the rapidly

advancing field of targeted protein degradation, this building block offers researchers a reliable

and powerful starting point for the development of next-generation medicines. Its commercial

availability and well-defined properties make it an accessible and essential component for any

research program focused on oncology, neurology, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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